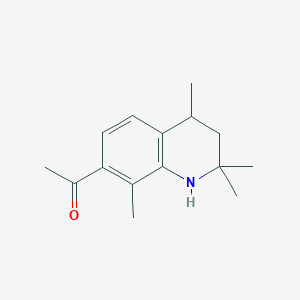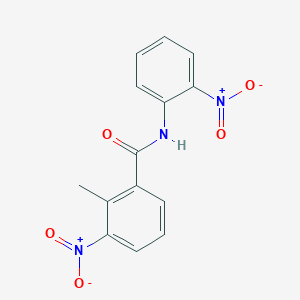![molecular formula C20H19N5O2 B11028559 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11028559.png)
2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic compound that features a complex structure with both indole and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 4-methoxyindole, is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Acetamide Group: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide intermediate.
Introduction of the Triazole Moiety: The final step involves the nucleophilic substitution reaction between the chloroacetamide intermediate and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
反応の種類
酸化: インドール環上のメトキシ基は、酸化されてヒドロキシル基を形成することができます。
還元: アセトアミド部分のカルボニル基は、アミンに還元することができます。
置換: トリアゾール環は、特に窒素原子で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を酸性媒体中で使用します。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの試薬を使用します。
置換: アミンまたはチオールなどの求核試薬を塩基性条件下で使用します。
主要な生成物
酸化: 2-(4-ヒドロキシ-1H-インドール-1-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドの形成。
還元: 2-(4-メトキシ-1H-インドール-1-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]エチルアミンの形成。
置換: 使用される求核試薬に応じて、さまざまな置換誘導体が生成されます。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、新しい反応経路を探求し、新しい合成方法を開発することができます。
生物学
生物学的に、2-(4-メトキシ-1H-インドール-1-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドは、酵素阻害剤としての可能性について研究されています。特定の生物学的標的に結合する能力により、薬物開発の候補となります。
医学
医学では、この化合物は、潜在的な治療効果について調査されています。前臨床研究では、特に特定の種類の腫瘍に対する抗がん剤として有望な結果を示しています。
産業
産業的には、この化合物は、熱安定性の向上または電気伝導率の向上など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, particularly against certain types of tumors.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用機序
2-(4-メトキシ-1H-インドール-1-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。インドールおよびトリアゾール部分は、これらの標的に強く結合し、それらの活性を阻害または調節します。これは、がん細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2-(1H-インドール-3-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミド: 類似の構造ですが、インドール環上の置換パターンが異なります。
2-(4-メトキシ-1H-インドール-1-イル)-N-[4-(1H-1,2,3-トリアゾール-1-イルメチル)フェニル]アセトアミド: 類似の構造ですが、トリアゾール環が異なります。
独自性
2-(4-メトキシ-1H-インドール-1-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドの独自性は、特定の置換パターンにあり、これにより、独特の化学的および生物学的特性が与えられます。インドールおよびトリアゾール部分の組み合わせにより、さまざまな分子標的との汎用的な相互作用が可能になり、科学研究および薬物開発における貴重な化合物となっています。
特性
分子式 |
C20H19N5O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-(4-methoxyindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-27-19-4-2-3-18-17(19)9-10-24(18)12-20(26)23-16-7-5-15(6-8-16)11-25-14-21-13-22-25/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
InChIキー |
QSLFEWGSWWZYKL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B11028488.png)

![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028499.png)
![(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11028507.png)
![2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11028513.png)
![N-(2-methylpropyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11028514.png)

![N-(4-chlorophenyl)-2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B11028522.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11028523.png)
![Ethyl 4-{[8-methoxy-4,4-dimethyl-1-[(4-methylphenyl)imino]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11028526.png)
![2-[N'-(4-methylphenyl)carbamimidamido]pyrimidine-5-carboxamide](/img/structure/B11028531.png)


